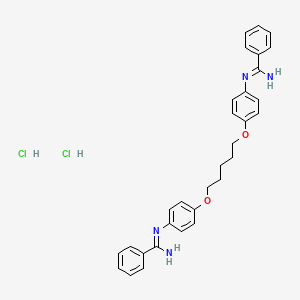

PA-6 dihydrochloride

Description

The exact mass of the compound PA-6 dihydrochloride is 564.2058817 g/mol and the complexity rating of the compound is 625. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality PA-6 dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PA-6 dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N'-[4-[5-[4-[[amino(phenyl)methylidene]amino]phenoxy]pentoxy]phenyl]benzenecarboximidamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32N4O2.2ClH/c32-30(24-10-4-1-5-11-24)34-26-14-18-28(19-15-26)36-22-8-3-9-23-37-29-20-16-27(17-21-29)35-31(33)25-12-6-2-7-13-25;;/h1-2,4-7,10-21H,3,8-9,22-23H2,(H2,32,34)(H2,33,35);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEFGUSVZSLUUBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NC2=CC=C(C=C2)OCCCCCOC3=CC=C(C=C3)N=C(C4=CC=CC=C4)N)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34Cl2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

PA-6 Dihydrochloride: Chemical Structure, Properties, and Pharmacological Applications

The following technical guide provides an in-depth analysis of PA-6 dihydrochloride , a selective small-molecule inhibitor of the inwardly rectifying potassium channel Kir2.1 (IK1).

Technical Reference for Drug Development & Electrophysiology

Executive Summary

PA-6 dihydrochloride (Pentamidine Analogue 6) is a high-affinity, selective inhibitor of the Kir2.1 inwardly rectifying potassium channel (

Unlike non-selective blockers (e.g., Ba²⁺, Cs⁺), PA-6 targets the cytoplasmic pore of Kir2.1 via lipophilic interactions, providing sub-micromolar potency (

Chemical Identity & Physicochemical Properties

Nomenclature and Identification

| Parameter | Detail |

| Common Name | PA-6 (Pentamidine Analogue 6) |

| Chemical Name | 1,5-Bis[4-[[imino(phenyl)methyl]amino]phenoxy]pentane dihydrochloride |

| CAS Number | 500715-03-7 (Free base reference) |

| Molecular Formula | |

| Molecular Weight | 492.61 g/mol (Free base); ~565.5 g/mol (Dihydrochloride salt) |

| Structural Class | Bis-benzamidine derivative (Diphenyl-modified pentamidine) |

Chemical Structure Description

PA-6 is structurally derived from Pentamidine (

-

Core: A flexible pentane-1,5-diyl linker.

-

Linkage: Phenoxy ethers connecting the core to the aromatic heads.

-

Head Groups: The highly basic amidine groups of pentamidine are modified with phenyl rings, significantly increasing lipophilicity and reducing the purely electrostatic nature of the channel interaction.

Physical Properties & Solubility

| Property | Specification |

| Appearance | White to off-white solid powder |

| Solubility (DMSO) | |

| Solubility (Water) | Moderate (Salt form improves aqueous solubility, but DMSO stock is preferred for stability) |

| Storage |

Mechanism of Action (MoA)

PA-6 operates via a dual-mechanism profile that distinguishes it from classical ion channel blockers.

Acute Inhibition: Pore Plugging

PA-6 binds to the cytoplasmic pore region of the Kir2.1 channel.[1][2]

-

Binding Site: It interacts with acidic residues Glu224 , Asp259 , and Glu299 within the cytoplasmic domain.

-

Interaction Mode: Unlike Pentamidine, which relies heavily on electrostatic attraction to these negative residues, PA-6 utilizes hydrophobic/lipophilic interactions facilitated by its terminal phenyl groups. This results in a "plugging" effect that physically occludes

ion efflux. -

Selectivity: The structural bulk and lipophilicity confer

-fold selectivity for Kir2.x over

Chronic Effect: Pharmacological Chaperoning

Paradoxically, while acute application blocks the current, chronic incubation (

-

Mechanism: PA-6 binding stabilizes the channel conformation in the Endoplasmic Reticulum (ER), preventing premature degradation and enhancing anterograde trafficking to the plasma membrane.

-

Contrast: Pentamidine induces trafficking defects and reduces surface expression; PA-6 rescues it.

Signaling Pathway Diagram

Caption: PA-6 inhibits Kir2.1 acutely via pore plugging while chronically stabilizing the protein to enhance trafficking.

Experimental Protocols

Reconstitution & Handling

-

Stock Preparation: Dissolve PA-6 dihydrochloride in DMSO to a concentration of 10 mM . Vortex for 30 seconds to ensure complete dissolution.

-

Aliquot & Storage: Aliquot into light-protective vials (e.g., amber tubes) to avoid UV degradation. Store at -20°C . Avoid repeated freeze-thaw cycles.

-

Working Solution: Dilute the stock into the experimental buffer (e.g., Tyrode’s solution or culture media) immediately prior to use. Ensure the final DMSO concentration is

.

Electrophysiology (Patch Clamp)

Objective: Measure

-

Setup: Whole-cell or Inside-out patch configuration.

-

Pipette Solution (Intracellular): 140 mM KCl, 2 mM MgCl₂, 1 mM EGTA, 10 mM HEPES (pH 7.3).

-

Bath Solution (Extracellular): 140 mM NaCl, 5.4 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4).

-

Protocol:

-

Establish G

seal and break-in. -

Apply a voltage ramp from -120 mV to +50 mV (500 ms duration) every 5 seconds.

-

Record baseline current.

-

Perfuse PA-6 (10 nM – 1 µM) .

-

Measure steady-state block after 2–3 minutes.

-

Analysis: Calculate the fractional block at -100 mV (inward current) and +50 mV (outward current).

-

Note: PA-6 exhibits voltage-independent block in the inward direction but may show slight rectification at extreme positive potentials.

-

Western Blot (Chaperone Assay)

Objective: Assess rescue of Kir2.1 expression.

-

Cell Culture: Seed HEK293-Kir2.1 (WT or mutant) cells.

-

Treatment: Treat cells with 1 µM PA-6 for 24 hours. (Include DMSO vehicle control).

-

Lysis: Lyse cells in RIPA buffer with protease inhibitors.

-

Blotting: Use anti-Kir2.1 primary antibody. Normalize to GAPDH or Actin.

-

Result: Expect

fold increase in band density in PA-6 treated samples compared to control.

Applications in Drug Development

Short QT Syndrome (SQTS) Models

PA-6 is the primary pharmacological tool for studying SQT3 (caused by KCNJ2 gain-of-function mutations like D172N or E299V).

-

Utility: It normalizes the shortened Action Potential Duration (APD) in patient-specific iPSC-derived cardiomyocytes.

-

Advantage: Unlike Quinidine (which has complex multi-channel effects), PA-6 specifically isolates the

contribution to repolarization.

Atrial Fibrillation (AF)

Since

Safety & Toxicology Highlights

-

hERG Liability: PA-6 shows no significant inhibition of the hERG channel (

) at concentrations up to 1 µM, a major safety advantage over Pentamidine. -

Handling: As a potent bioactive small molecule, handle with standard PPE (gloves, safety glasses).

-

Toxicity: Specific LD50 data is limited; treat as a potential irritant and toxic by ingestion.

References

-

Takanari, H., et al. (2013). "Efficient and specific cardiac IK1 inhibition by a new pentamidine analogue." Cardiovascular Research, 99(1), 203–214.

-

Ji, Y., et al. (2017). "PA-6 inhibits inward rectifier currents carried by V93I and D172N gain-of-function KIR2.1 channels, but increases channel protein expression." Journal of Biomedical Science, 24(1), 44.

-

Ji, Y., et al. (2017). "The inward rectifier current inhibitor PA-6 terminates atrial fibrillation and does not cause ventricular arrhythmias in goat and dog models." British Journal of Pharmacology, 174(15), 2576–2590.

-

Simson Pharma. "Levocetirizine Impurity 6 Dihydrochloride." (Excluded as non-relevant impurity, cited for disambiguation).

Sources

An In-depth Technical Guide to Elucidating the Mechanism of Action of PA-6 Dihydrochloride in Cancer Cells

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and understand the anti-cancer mechanism of the novel investigational compound, PA-6 dihydrochloride. The methodologies and principles outlined herein are designed to build a robust, evidence-based understanding of the compound's biological activity, from initial phenotypic effects to the elucidation of its core molecular signaling pathways.

Introduction: Characterizing a Novel Anti-Cancer Candidate

The discovery of a new chemical entity with potential anti-cancer properties, such as PA-6 dihydrochloride, marks the beginning of a critical phase of investigation. Before a compound can progress through the drug development pipeline, a thorough understanding of its mechanism of action (MOA) is paramount.[1] Elucidating the MOA involves identifying the specific biochemical interactions through which a drug substance produces its pharmacological effect. This knowledge is not merely academic; it is essential for identifying responsive patient populations, predicting potential resistance mechanisms, and designing rational combination therapies.[2][3]

This guide presents a logical, multi-faceted workflow to systematically dissect the anti-cancer properties of PA-6 dihydrochloride. We will proceed from broad cellular effects to specific molecular targets, employing a suite of standard and advanced cell biology techniques.

Preliminary Assessment: Impact on Cancer Cell Viability and Proliferation

The foundational question for any potential anti-cancer agent is whether it can effectively reduce the viability or inhibit the proliferation of cancer cells. Cell viability assays are the first step, providing quantitative data on a compound's cytotoxic or cytostatic effects.[1]

Expertise & Experience: Choosing the Right Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a classic, widely used method that measures the metabolic activity of cells.[4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[5][6] However, the MTT assay requires a final solubilization step to dissolve the formazan crystals, which can introduce variability.[4]

An alternative, the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay, offers a more streamlined workflow. MTS is reduced to a water-soluble formazan product, eliminating the need for a solubilization step and allowing for continuous measurement.[5][6][7] For high-throughput screening and initial dose-response studies, the MTS assay is often preferred for its simplicity and efficiency.[5]

Experimental Protocol: MTS Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of PA-6 dihydrochloride in a panel of cancer cell lines.

Methodology:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare a series of dilutions of PA-6 dihydrochloride in culture medium. The concentration range should be broad initially (e.g., from 10 nM to 100 µM) to capture the full dose-response curve.[1]

-

Remove the existing medium from the cells and add 100 µL of the medium containing the various concentrations of PA-6 dihydrochloride. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only for background subtraction).

-

Incubation: Incubate the plate for a relevant period (e.g., 48 or 72 hours), which may be optimized based on the cell line's doubling time.

-

MTS Reagent Addition: Add 20 µL of MTS reagent solution to each well.[7]

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

-

Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.[7]

-

Data Analysis:

-

Subtract the background absorbance (medium only).

-

Normalize the data to the vehicle-treated control wells (representing 100% viability).

-

Plot the normalized viability (%) against the logarithm of the drug concentration.

-

Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

-

Data Presentation: Hypothetical IC50 Values for PA-6 Dihydrochloride

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| A549 | Non-Small Cell Lung Cancer | 5.2 |

| MCF-7 | Breast Cancer (ER+) | 8.7 |

| MDA-MB-231 | Breast Cancer (Triple-Negative) | 3.1 |

| HCT116 | Colorectal Cancer | 6.5 |

Trustworthiness: Self-Validating System

The inclusion of both positive (e.g., a known cytotoxic drug like staurosporine) and negative (vehicle) controls ensures the assay is performing as expected. A clear dose-dependent response strengthens the validity of the results.

Uncovering the Mode of Cell Death: Induction of Apoptosis

A reduction in cell viability can occur through several mechanisms, primarily apoptosis (programmed cell death) or necrosis. Distinguishing between these is a critical step in MOA characterization. Apoptosis is a controlled process that is often the target of anti-cancer therapies.[8]

A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[8] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorescent dye (like FITC) to detect this event.[8] Propidium iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[9][10]

Experimental Workflow: Apoptosis Detection

Caption: Workflow for Annexin V and PI apoptosis assay.

Experimental Protocol: Apoptosis Detection by Annexin V/PI Staining

Objective: To quantify the percentage of apoptotic cells following treatment with PA-6 dihydrochloride.

Methodology:

-

Cell Preparation: Treat cells with PA-6 dihydrochloride at concentrations around the IC50 value (e.g., 1x and 2x IC50) for a predetermined time (e.g., 24 hours). Include a vehicle control and a positive control (e.g., staurosporine).[8]

-

Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis. Centrifuge the cell suspension.[11]

-

Washing: Wash the cells once with cold PBS.[12]

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[12]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

-

Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[12]

Data Interpretation

The flow cytometry data will be displayed as a dot plot with four quadrants:

-

Lower-Right (Annexin V+ / PI-): Early apoptotic cells.[12][13]

-

Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.[12][13]

-

Upper-Left (Annexin V- / PI+): Necrotic cells (can be an artifact of cell handling).

A significant increase in the Annexin V+ / PI- and Annexin V+ / PI+ populations in PA-6-treated cells compared to the vehicle control indicates the induction of apoptosis.

Investigating Proliferative Effects: Cell Cycle Analysis

Many anti-cancer drugs exert their effects by interfering with the cell division cycle, leading to cell cycle arrest at specific checkpoints (G1, S, or G2/M).[14] This arrest can prevent cancer cells from replicating and may ultimately lead to apoptosis.

Flow cytometry using propidium iodide (PI) staining is a standard method to analyze the cell cycle distribution.[15] PI is a stoichiometric dye that binds to DNA, so the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[10] This allows for the differentiation of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n).[10]

Experimental Protocol: Cell Cycle Analysis by PI Staining

Objective: To determine if PA-6 dihydrochloride induces cell cycle arrest in cancer cells.

Methodology:

-

Cell Treatment: Treat cells with PA-6 dihydrochloride (e.g., at IC50 concentration) for various time points (e.g., 16, 24, 48 hours) to capture the dynamics of cell cycle changes.

-

Harvesting: Harvest the cells by trypsinization and centrifugation.

-

Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. This step is crucial for achieving a single-cell suspension.[16] Store fixed cells at -20°C for at least 2 hours (or overnight).

-

Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.[16]

-

Staining: Resuspend the cell pellet in a PI staining solution containing RNase A. RNase A is essential to degrade RNA, ensuring that PI staining is specific to DNA.[10][16]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.[16]

-

Analysis: Analyze the samples using a flow cytometer, measuring the red fluorescence of PI.

Data Interpretation

The resulting data is visualized as a histogram of DNA content. An accumulation of cells in a specific phase (e.g., a higher G2/M peak and lower G1 peak compared to the control) indicates cell cycle arrest at that checkpoint.[17][18] For example, a compound that disrupts microtubule formation would likely cause a G2/M arrest.[17]

Data Presentation: Hypothetical Cell Cycle Distribution Data

| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Vehicle Control (24h) | 65.2 | 20.1 | 14.7 |

| PA-6 (5 µM, 24h) | 30.5 | 15.3 | 54.2 |

This hypothetical data suggests that PA-6 dihydrochloride induces a significant G2/M phase arrest.

Elucidating the Core Mechanism: Molecular Signaling Pathway Analysis

The phenotypic changes observed (apoptosis, cell cycle arrest) are downstream consequences of the drug interacting with specific molecular pathways. Identifying these pathways is the ultimate goal of MOA studies. Common signaling pathways dysregulated in cancer include the PI3K/Akt and MAPK/ERK pathways, which control cell survival, proliferation, and growth.[19][20][21]

Western blotting is the gold-standard technique for analyzing the expression levels and activation states (via phosphorylation) of specific proteins within these pathways.[22][23]

Expertise & Experience: Designing a Western Blot Experiment

Based on the observation of G2/M arrest, a plausible hypothesis is that PA-6 dihydrochloride affects proteins that regulate this checkpoint, such as Cyclin B1 and Cdc2 (also known as CDK1). A decrease in the levels of these proteins could explain the arrest.[17] Furthermore, we can investigate upstream signaling pathways that might regulate these cell cycle proteins. For instance, the PI3K/Akt pathway is a major pro-survival pathway, and its inhibition can lead to cell cycle arrest and apoptosis.[21][24] We can probe for the phosphorylation status of Akt (p-Akt) as a readout of pathway activity.

Signaling Pathway Hypothesis: PA-6 Dihydrochloride Action

Caption: Hypothesized PA-6 signaling pathway.

Experimental Protocol: Western Blot Analysis

Objective: To measure the effect of PA-6 dihydrochloride on the expression and phosphorylation of key signaling and cell cycle proteins.

Methodology:

-

Cell Lysis: Treat cells with PA-6 dihydrochloride as in previous experiments. After treatment, wash cells with cold PBS and lyse them on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.[23]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading of protein for each sample.[25]

-

SDS-PAGE: Denature the protein samples in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[23]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[23]

-

Blocking: Block the membrane with a protein solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p-Akt, anti-total-Akt, anti-Cyclin B1, anti-Cdc2, and a loading control like anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[26]

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[26]

-

Analysis: Quantify the band intensities using densitometry software. Normalize the expression of target proteins to the loading control (β-actin). For phosphoproteins, normalize to the total protein level (e.g., p-Akt/total Akt ratio).

Synthesis and Future Directions

By following this structured approach, a clear picture of the mechanism of action for PA-6 dihydrochloride can be constructed. The data would hypothetically show that PA-6 dihydrochloride reduces cancer cell viability by inducing G2/M phase cell cycle arrest and subsequent apoptosis. Mechanistically, this could be attributed to the inhibition of the PI3K/Akt signaling pathway, leading to the downregulation of key G2/M regulatory proteins like Cdc2 and Cyclin B1.

Future work should focus on:

-

Direct Target Identification: Employing techniques like thermal proteome profiling or affinity chromatography to identify the direct molecular target of PA-6.

-

In Vivo Efficacy: Validating the anti-cancer effects in preclinical animal models.

-

Resistance Mechanisms: Investigating potential mechanisms of acquired resistance by generating resistant cell lines through continuous exposure to the compound.[2]

-

Combination Studies: Exploring synergistic effects with other known anti-cancer agents, such as PI3K inhibitors or other cell cycle-targeting drugs.[19]

This comprehensive, hypothesis-driven investigation provides the robust, high-quality data necessary to support the continued development of promising new anti-cancer compounds like PA-6 dihydrochloride.

References

-

Castedo, M., Perfettini, J. L., & Kroemer, G. (2017). "Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers." Methods in molecular biology (Clifton, N.J.).[Link]

-

Bio-Techne. "Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis." Bio-Techne.[Link]

-

Boster Biological Technology. (2024, November 12). "Annexin V PI Staining Guide for Apoptosis Detection." Boster Biological Technology.[Link]

-

University of Virginia School of Medicine. "DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide." Flow Cytometry Core Facility.[Link]

-

National Center for Biotechnology Information. (2013, May 1). "Cell Viability Assays." Assay Guidance Manual.[Link]

-

Lakshmanan, I., & Batra, S. K. (2013). "Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method." Bio-protocol.[Link]

-

Bio-Techne. "Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry." Bio-Techne.[Link]

-

Zeng, F., Marino, S., & Idris, A. I. (2019). "Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation." Methods in Molecular Biology.[Link]

-

Ren, G., et al. (2020). "The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis." Cells.[Link]

-

Creative Bioarray. "Comparison of Different Methods to Measure Cell Viability." Creative Bioarray.[Link]

-

Wikipedia. "MTT assay." Wikipedia.[Link]

-

Lakshmanan, I., & Batra, S. K. (2013). "Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method." Bio-protocol.[Link]

-

Tharayil, N., & Kuriakose, S. (2025, December 1). "Western Blot: Principles, Procedures, and Clinical Applications." StatPearls.[Link]

-

Crown Bioscience. (2025, June 23). "How to use in vitro models to study and overcome drug resistance in oncology." Crown Bioscience.[Link]

-

Eliopoulos, A. G., & Havaki, S. (2019). "A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course 'Preclinical and Early-phase Clinical Pharmacology'." Anticancer Research.[Link]

-

Gal-Moscovici, A., & Gal, T. (2010). "Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells." Journal of Biological Inorganic Chemistry.[Link]

-

ResearchGate. (n.d.). "PA induces cell cycle arrest. (A and B) Cell cycle analysis of A549 and..." ResearchGate.[Link]

-

Parse Biosciences. "Mechanisms of Action Investigations." Parse Biosciences.[Link]

-

Wang, H., et al. (2015, August 5). "Pachymic acid induces apoptosis via activating ROS-dependent JNK and ER stress pathways in lung cancer cells." Scientific Reports.[Link]

-

Vaden, R. M., et al. (2014). "The small molecule C-6 is selectively cytotoxic against breast cancer cells and its biological action is characterized by mitochondrial defects and endoplasmic reticulum stress." Breast Cancer Research.[Link]

-

Cancer Discovery. (2025, December 2). "Defining the Antitumor Mechanism of Action of a Clinical-stage Compound as a Selective Degrader of the Nuclear Pore Complex." Cancer Discovery.[Link]

-

Sever, R., & Brugge, J. S. (2015). "Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments." Cell.[Link]

-

PubMed. (2011, December 7). "Induction of apoptosis by 3-amino-6-(3-aminopropyl)-5,6-dihydro-5,11-dioxo-11H-indeno[1,2-c]isoquinoline via modulation of MAPKs (p38 and c-Jun N-terminal kinase) and c-Myc in HL-60 human leukemia cells." Journal of Natural Products.[Link]

-

PubMed. (2012, November 15). "Interleukin-6 signaling pathway in targeted therapy for cancer." Cytokine & Growth Factor Reviews.[Link]

-

Mfouo-Tynga, I., et al. (2023, July 11). "Photodynamic therapy induced cell cycle arrest and cancer cell synchronization: review." Journal of Biomedical Optics.[Link]

-

MDPI. (2022, May 30). "Natural Products in Preventing Tumor Drug Resistance and Related Signaling Pathways." Molecules.[Link]

-

MDPI. (2024, December 19). "Novel Cyclic Peptide–Drug Conjugate P6-SN38 Toward Targeted Treatment of EGFR Overexpressed Non-Small Cell Lung Cancer." Pharmaceutics.[Link]

-

He, Y., et al. (2016, September 9). "Cell Division Cycle 6 Promotes Mitotic Slippage and Contributes to Drug Resistance in Paclitaxel-Treated Cancer Cells." PLOS ONE.[Link]

-

MDPI. (2022, September 19). "Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer." International Journal of Molecular Sciences.[Link]

-

Williams, F. E., et al. (2011). "Induction of Apoptosis in Human Cancer Cells by Candidaspongiolide, a Novel Sponge Polyketide." Clinical Cancer Research.[Link]

-

PubMed. (2003, April 25). "A phenylacetate derivative, SCK6, inhibits cell proliferation via G1 cell cycle arrest and apoptosis." British Journal of Cancer.[Link]

-

MDPI. (2020, June 5). "Non-Small-Cell Lung Cancer Signaling Pathways, Metabolism, and PD-1/PD-L1 Antibodies." Cancers.[Link]

-

AACR Journals. (2026, March 2). "Oncolytic HSV-1–Mediated JAG1 Blockade Induces Glioma Senescence-Associated Secretory Phenotype to Increase Macrophage Activation and Cetuximab-Mediated Senolysis." Cancer Research.[Link]

-

PubMed. (2008, October 15). "7-Chloro-6-piperidin-1-yl-quinoline-5,8-dione (PT-262), a novel synthetic compound induces lung carcinoma cell death associated with inhibiting ERK and CDC2 phosphorylation via a p53-independent pathway." Cancer Chemotherapy and Pharmacology.[Link]

-

MDPI. (2026, February 26). "Iminodiacetic Acid-Modified TiO2 Electron Transport Layers for Efficient and Stable CsPbI3−xBrx Perovskite Solar Cells." Molecules.[Link]

-

MDPI. (2023, August 19). "The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells." International Journal of Molecular Sciences.[Link]

-

Wikipedia. "Paliperidone." Wikipedia.[Link]

-

ResearchGate. (2025, October 12). "(PDF) Tricyclic Diterpenoids Selectively Suppress Androgen Receptor-Positive Prostate Cancer Cells." ResearchGate.[Link]

-

PubMed. (2022, March 10). "Mendelian randomisation and experimental medicine approaches to interleukin-6 as a drug target in pulmonary arterial hypertension." European Respiratory Journal.[Link]

-

PubMed. (2019, February 15). "Dioscin-6'-O-acetate inhibits lung cancer cell proliferation via inducing cell cycle arrest and caspase-dependent apoptosis." Phytomedicine.[Link]

-

ResearchGate. (2021, August 18). "BV6 enhances apoptosis in Lung cancer cells by ameliorating caspase expressions through attenuation of XIAP, cIAP-1, and cIAP-2 proteins." ResearchGate.[Link]

Sources

- 1. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]

- 2. blog.crownbio.com [blog.crownbio.com]

- 3. New approaches reveal how cancer drugs work in their cellular context | Drug Discovery News [drugdiscoverynews.com]

- 4. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. MTT assay - Wikipedia [en.wikipedia.org]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. bosterbio.com [bosterbio.com]

- 9. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 10. bdbiosciences.com [bdbiosciences.com]

- 11. bio-protocol.org [bio-protocol.org]

- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Photodynamic therapy induced cell cycle arrest and cancer cell synchronization: review [frontiersin.org]

- 15. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 17. researchgate.net [researchgate.net]

- 18. Pachymic acid induces apoptosis via activating ROS-dependent JNK and ER stress pathways in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]

- 23. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells [mdpi.com]

- 25. aacrjournals.org [aacrjournals.org]

- 26. pdf.benchchem.com [pdf.benchchem.com]

PA-6 Dihydrochloride: A Selective Kir2.1 Inhibitor for Cardiac Electrophysiology

The following technical guide details the properties, mechanism, and research applications of PA-6 dihydrochloride , a selective small-molecule inhibitor of the inward rectifier potassium channel Kir2.1 (IK1).

Technical Reference & Application Guide

Executive Summary

PA-6 dihydrochloride (Pentamidine Analogue-6) is a high-affinity, selective inhibitor of the inward rectifier potassium current (

It is a critical pharmacological tool in cardiovascular research, specifically for modeling Short QT Syndrome Type 3 (SQT3) and Atrial Fibrillation (AF) . Unlike non-specific blockers (e.g., Ba²⁺, chloroquine), PA-6 exhibits minimal activity against

Chemical Identity & Properties

PA-6 is a synthetic derivative of the antiprotozoal drug pentamidine.[2] The "dihydrochloride" designation refers to its salt form, which improves aqueous solubility for biological assays.

| Property | Specification |

| Chemical Name | N,N'-[1,5-Pentanediylbis(oxy-4,1-phenylene)]bis(benzenecarboximidamide) dihydrochloride |

| Common Name | PA-6, Pentamidine Analogue 6 |

| CAS Number | 500715-03-7 (Free base); 1199627-07-0 (Salt form often cited in specific libraries) |

| Molecular Formula | |

| Molecular Weight | ~565.5 g/mol (Salt); 492.6 g/mol (Free base) |

| Solubility | Water (>10 mM), DMSO (>50 mM) |

| Appearance | White to off-white solid |

| Stability | Hygroscopic; store at -20°C in desiccated environment. Solutions stable at -20°C for 1 month. |

Note on Nomenclature: Do not confuse PA-6 with Polyamide-6 (Nylon 6) or the PA6 stromal cell line . In a drug development context, PA-6 invariably refers to the Kir2.1 inhibitor described by Takanari et al. (2013).

Mechanism of Action

PA-6 functions as a cytoplasmic pore blocker . It enters the cell (likely via permeation or carrier transport due to its lipophilicity) and binds to the intracellular vestibule of the Kir2.1 channel.

Molecular Target Interaction

-

Primary Target: Kir2.1 (KCNJ2) homotetramers.

-

Secondary Targets: Kir2.2 and Kir2.3 (lower affinity).

-

Binding Site: The compound lodges in the cytoplasmic pore region, interacting with specific acidic residues:

-

Glu224 (E224)

-

Asp259 (D259)

-

Glu299 (E299)

-

-

Mode of Inhibition: Steep voltage-dependent block. The positive charge of the amidine groups interacts electrostatically with the negatively charged pore lining, physically occluding

ion flux.

Selectivity Profile

PA-6 is distinguished by its "clean" electrophysiological profile compared to its parent compound, pentamidine.

| Channel / Current | Target Protein | PA-6 Activity ( |

| Kir2.1 | ~12–15 nM (Potent Block) | |

| Kv11.1 (hERG) | No significant block at 200 nM | |

| Kv7.1/minK | No significant block at 200 nM | |

| Nav1.5 | No significant block at 200 nM | |

| Cav1.2 | No significant block at 200 nM |

Visualization: Mechanism of Block

The following diagram illustrates the pathway of PA-6 inhibition, highlighting the critical residues involved in the drug-channel interaction.

Figure 1: Mechanism of Action for PA-6. The drug permeates the membrane to access the cytoplasmic pore of Kir2.1, interacting with acidic residues to block potassium efflux.

Research Applications

Short QT Syndrome (SQT3) Modeling

SQT3 is caused by gain-of-function mutations in KCNJ2 (e.g., D172N, V93I), leading to a super-active

-

Application: PA-6 is used to "rescue" the phenotype in vitro. It dose-dependently inhibits mutant Kir2.1 channels, normalizing the APD in patient-derived iPSC-cardiomyocytes or heterologous expression systems.

-

Key Insight: Unlike other blockers, PA-6 efficacy is maintained even in the presence of the D172N mutation, which often alters the pore structure.

Atrial Fibrillation (AF) Termination

Upregulation of

-

In Vivo Efficacy: In goat and dog models of pacing-induced AF, PA-6 administration has been shown to prolong atrial effective refractory periods (AERP) and terminate AF without inducing ventricular arrhythmias (Torsades de Pointes), a common risk with class III antiarrhythmics.

Pharmacological Isolation of Currents

Researchers use PA-6 to pharmacologically "subtract"

Experimental Protocols

Stock Solution Preparation

Objective: Create a stable 10 mM stock solution.

-

Weighing: Weigh 5.65 mg of PA-6 dihydrochloride.

-

Solvent: Add 1.0 mL of sterile, anhydrous DMSO (or deionized water if DMSO sensitivity is a concern).

-

Dissolution: Vortex vigorously for 30 seconds. If using water, ensure pH is neutral.

-

Storage: Aliquot into light-protective tubes (20 µL) and store at -20°C. Avoid freeze-thaw cycles.

In Vitro Patch Clamp Protocol (Whole-Cell)

Objective: Measure

-

Internal Solution: K-Gluconate based (130 mM K-Gluc, 10 mM KCl, 5 mM EGTA, 10 mM HEPES, 4 mM Mg-ATP).

-

External Solution: Tyrode’s solution (140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose).

-

Voltage Protocol:

-

Hold at -80 mV.

-

Step to potentials ranging from -120 mV to +50 mV (400 ms duration).

-

Apply a ramp protocol (-120 mV to +60 mV) to visualize rectification.

-

-

Drug Application:

-

Perfuse control solution for 2 minutes to establish baseline.

-

Perfuse PA-6 (start at 10 nM for

determination, up to 200 nM for full block). -

Wait Time: PA-6 has a relatively slow onset (2–5 minutes) due to intracellular access requirements. Ensure steady-state block is reached before washout.

-

-

Analysis: Calculate the fractional block at -100 mV (inward current peak).

Cardiomyocyte Treatment (Action Potential Recording)

-

Isolation: Isolate ventricular myocytes via enzymatic digestion (Langendorff).

-

Pacing: Stimulate cells at 1 Hz (current clamp mode).

-

Treatment: Apply 50–100 nM PA-6.

-

Observation: Monitor for prolongation of

(Action Potential Duration at 90% repolarization). Expect a significant depolarization of the Resting Membrane Potential (RMP) if

References

-

Takanari, H., et al. (2013). "Efficient and specific cardiac IK1 inhibition by a new pentamidine analogue."[3] Cardiovascular Research, 99(1), 203–214.[3]

-

Ji, Y., et al. (2017). "The inward rectifier current inhibitor PA-6 terminates atrial fibrillation and does not cause ventricular arrhythmias in goat and dog models."[3] British Journal of Pharmacology, 174(15), 2576–2590.[3]

-

Ji, Y., et al. (2017). "PA-6 inhibits inward rectifier currents carried by V93I and D172N gain-of-function KIR2.1 channels, but increases channel protein expression."[3] Journal of Biomedical Science, 24, 44.

-

De Boer, T.P., et al. (2010). "Search for specific Ik1 inhibitors: pentamidine and analogues." Cardiovascular Research.[3] (Foundational work on pentamidine analogues).

Sources

PA-6 Dihydrochloride: A Selective Polyamine-Site Antagonist & Kir2.x Inhibitor

The following technical guide details the properties, mechanism, and experimental application of PA-6 Dihydrochloride (Pentamidine Analogue 6), a specialized small molecule designed to interrogate the polyamine-dependent regulation of inwardly rectifying potassium channels (Kir2.x).

Technical Guidance for Research & Drug Discovery

Executive Summary

PA-6 Dihydrochloride is a synthetic bis-amidine derivative and a structural analogue of the antiprotozoal drug pentamidine. Unlike its parent compound, which exhibits broad-spectrum inhibition of S-adenosylmethionine decarboxylase (SAMDC) and hERG trafficking, PA-6 has been optimized for high-affinity, selective antagonism of the intracellular polyamine binding site within Kir2.x (IK1) channels.

By mimicking the pharmacophore of endogenous polyamines (spermine/spermidine) while exerting a higher binding affinity, PA-6 functions as a potent "polyamine pathway inhibitor" in the biophysical sense—effectively severing the link between intracellular polyamine pools and ion channel gating. This makes it a critical tool for studying cardiac arrhythmias (Short QT Syndrome, Atrial Fibrillation) and the electrophysiological consequences of polyamine metabolism.

Chemical Identity & Mechanism of Action[1]

Physicochemical Profile

PA-6 is a dicationic molecule at physiological pH, necessitating the dihydrochloride salt form for aqueous solubility.

| Property | Specification |

| Chemical Name | Pentamidine Analogue 6 (PA-6) |

| Class | Bis-amidine / Polyamine Analogue |

| Form | Dihydrochloride Salt (2HCl) |

| Solubility | Water (>10 mM), DMSO (>50 mM) |

| Molecular Weight | ~492.61 g/mol (Free base + HCl adjustment) |

| Primary Target | Kir2.1 (KCNJ2), Kir2.2, Kir2.3 |

| IC50 (Kir2.1) | 12 – 15 nM (Inside-out patch) |

| Selectivity | >1000-fold vs. hERG, Nav1.5, Cav1.2 |

Mechanism: Competitive Polyamine Displacement

Endogenous polyamines (Spermine, Spermidine) function as "gating particles" for Kir channels. They enter the cytoplasmic pore at positive potentials, blocking K+ efflux (inward rectification).

PA-6 acts as a "Super-Polyamine":

-

Binding Site: It binds to the negatively charged cytoplasmic pore region (residues E224, D259, E299, D172).

-

Competition: PA-6 competes directly with intracellular spermine.

-

Stabilization: Unlike spermine, which unbinds rapidly upon hyperpolarization, PA-6 creates a stable, high-affinity block that mimics a state of permanent "rectification," even in polyamine-depleted conditions.

Pathway Visualization: The Polyamine-Channel Interface

The following diagram illustrates how PA-6 hijacks the polyamine regulatory node.

Caption: PA-6 bypasses the metabolic synthesis pathway to directly compete with Spermine at the Kir2.1 pore, enforcing a blocked state.

Therapeutic Rationale & Biological Impact

Cardiac Electrophysiology (Primary Application)

-

Target: The Inward Rectifier Current (

).[1][2][3][4][5] -

Rationale: Gain-of-function mutations in KCNJ2 increase

, shortening the action potential duration (APD) and causing Short QT Syndrome (SQT3).[3][6] -

PA-6 Effect: By normalizing the "leak" of potassium, PA-6 prolongs the APD and terminates re-entrant drivers (rotors) in atrial fibrillation models without the pro-arrhythmic side effects (Torsades de Pointes) associated with hERG blockers.

Cancer & Polyamine Depletion (Secondary Context)

While PA-6 is optimized for channels, its pentamidine scaffold retains structural features relevant to metabolic inhibition.

-

Pentamidine Legacy: The parent compound inhibits SAMDC. Researchers using PA-6 in oncology models should control for potential off-target depletion of intracellular polyamine pools over long exposures (>24h), although its cytotoxicity is significantly lower than pentamidine.

Experimental Protocols

Protocol A: Preparation of PA-6 Stock Solutions

Trustworthiness Check: Polyamines and their analogues are sticky (cationic). Glassware adsorption can reduce effective concentration. Use polypropylene consumables.

-

Weighing: Weigh PA-6 dihydrochloride powder in a humidity-controlled environment (hygroscopic).

-

Solvent: Dissolve in sterile ddH2O or DMSO to a stock concentration of 10 mM .

-

Note: Aqueous solutions are acidic due to the HCl salt; ensure buffering when adding to media.

-

-

Storage: Aliquot into light-protective tubes. Store at -20°C (stable for 6 months) or -80°C (stable for 2 years). Avoid freeze-thaw cycles.

Protocol B: Electrophysiological Assay (Patch Clamp)

This protocol validates PA-6 efficacy as a polyamine site antagonist.

System: HEK293 cells stably expressing Kir2.1 or isolated cardiomyocytes. Mode: Inside-Out Patch (allows direct application to the cytoplasmic surface).

-

Pipette Solution (Extracellular mimic):

-

140 mM KCl, 1 mM MgCl2, 10 mM HEPES, 1 mM EGTA (pH 7.4).

-

Rationale: Symmetrical K+ allows clear resolution of inward and outward currents.

-

-

Bath Solution (Intracellular mimic):

-

140 mM KCl, 1 mM MgCl2, 10 mM HEPES, 1 mM EGTA, 0.1 mM Spermine (pH 7.2).

-

Note: Spermine is added to establish the baseline physiological block.

-

-

PA-6 Application:

-

Establish stable baseline current.

-

Perfuse PA-6 (1 nM – 1 µM) into the bath solution.

-

-

Voltage Protocol:

-

Ramp from -100 mV to +100 mV over 1 second.

-

-

Analysis:

-

Measure current reduction at -80 mV (inward) and +50 mV (outward).

-

Calculate % Block =

.

-

Experimental Workflow Diagram

Caption: Decision tree for PA-6 application depending on whether direct binding kinetics or therapeutic uptake is being assessed.

Data Interpretation & Troubleshooting

Expected Results

| Parameter | Control (Spermine Only) | + PA-6 (100 nM) | Interpretation |

| Inward Current (-80 mV) | High | Reduced (~60-80%) | PA-6 blocks the pore more effectively than spermine. |

| Outward Current (+50 mV) | Rectified (Low) | Further Reduced | PA-6 stabilizes the blocked state, preventing K+ efflux. |

| Washout | Rapid Recovery | Slow/Incomplete | PA-6 binding is highly lipophilic and stable (slow off-rate). |

Troubleshooting Guide

-

Issue: No inhibition observed in Whole-Cell mode.

-

Cause: PA-6 must cross the membrane to reach the cytoplasmic pore. Perfusion time might be too short (<5 min).

-

Solution: Incubate cells with PA-6 for >30 minutes or include PA-6 in the pipette solution (intracellular) for immediate effect.

-

-

Issue: Variable IC50 values.

-

Cause: Competition with endogenous polyamines.

-

Solution: The IC50 depends on the concentration of Spermine in the pipette/cell. Report IC50 relative to a specific Spermine concentration (e.g., "IC50 = 14 nM in the presence of 0.1 mM Spermine").

-

References

-

Takanari, H., et al. (2013).[4][7] Efficient and specific cardiac IK1 inhibition by a new pentamidine analogue.[3][4][5][6] Cardiovascular Research, 99(1), 203–214.[4][6]

-

Ji, Y., et al. (2017). The inward rectifier current inhibitor PA-6 terminates atrial fibrillation and does not cause ventricular arrhythmias in goat and dog models. British Journal of Pharmacology, 174(15), 2576–2590.

- De Boer, T. P., et al. (2010). The search for the ideal anti-arrhythmic drug: targets, selection and development of IK1 inhibitors. Expert Opinion on Drug Discovery, 5(11), 1099-1112.

-

Casero, R. A., & Marton, L. J. (2007). Targeting polyamine metabolism and function in cancer and other hyperproliferative diseases. Nature Reviews Drug Discovery, 6(5), 373-390.

Sources

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Efficient and specific cardiac IK₁ inhibition by a new pentamidine analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Cardiac and Renal Inward Rectifier Potassium Channel Pharmacology: Emerging Tools for Integrative Physiology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Investigation of the Effects of the Short QT Syndrome D172N Kir2.1 Mutation on Ventricular Action Potential Profile Using Dynamic Clamp [frontiersin.org]

Synthesis and Characterization of PA-6 Dihydrochloride: A Comprehensive Technical Guide

Introduction & Scientific Context

PA-6 dihydrochloride (1,5-Bis[4-[[imino(phenyl)methyl]amino]phenoxy]pentane dihydrochloride) has emerged as a critical pharmacological tool and a promising therapeutic candidate in cardiovascular electrophysiology. Originally derived from efforts to optimize the antiprotozoal drug pentamidine, PA-6 exhibits profound selectivity and potency as an inhibitor of the inward rectifier potassium current (IK1), carried by KIR2.x channels[1]. With an IC50 of 12–15 nM, it is uniquely positioned for the investigation and potential treatment of atrial fibrillation (AF) and short QT syndrome type 3 (SQT3)[1][2].

As a Senior Application Scientist, I have structured this guide to move beyond standard operating procedures. Here, we dissect the causality behind the chemical synthesis and electrophysiological characterization of PA-6 dihydrochloride, ensuring that every protocol serves as a self-validating system for researchers and drug development professionals.

Mechanistic Grounding: The Pathway of IK1 Inhibition

Understanding the mechanism of action is essential for designing accurate characterization assays. Unlike its parent compound pentamidine, which relies heavily on electrostatic interactions, molecular modeling reveals that PA-6 adopts a distinct binding mode within the cytoplasmic pore of the KIR2.1 channel[3].

The structural modifications in PA-6 replace the terminal amidine groups of pentamidine with N-phenylcarboximidamide moieties. This shift reduces electrostatic reliance and increases lipophilic interactions with acidic residues E224 and E299[3][4]. The result is a highly favorable free energy of binding (ΔG = -44.1 kJ/mol for PA-6 vs. -31.7 kJ/mol for pentamidine) and an absence of off-target trafficking inhibition at therapeutic concentrations[1][5].

Caption: Diagram illustrating the mechanism of action of PA-6 binding to the KIR2.1 cytoplasmic pore.

Chemical Synthesis Protocol

The synthesis of PA-6 dihydrochloride is a convergent process relying on the Pinner reaction to generate an activated imidate, followed by coupling with a diamine linker[6]. Every step must be tightly controlled to prevent side reactions.

Phase 1: Synthesis of 1,5-Bis(4-aminophenoxy)pentane

-

Alkylation: React 1,5-dibromopentane (1 eq) with 4-nitrophenol (2.2 eq) in anhydrous N,N-dimethylformamide (DMF) using K₂CO₃ (3 eq) as a base. Heat at 80°C for 12 hours.

-

Causality: DMF accelerates the SN2 nucleophilic substitution. Excess base ensures complete deprotonation of the phenol, preventing mono-alkylated impurities.

-

-

Precipitation: Pour the mixture into ice water to precipitate 1,5-bis(4-nitrophenoxy)pentane. Filter and wash with water.

-

Reduction: Dissolve the dinitro intermediate in ethanol. Add 10% Pd/C catalyst and stir under a hydrogen atmosphere (1 atm) at room temperature until H₂ uptake ceases.

-

Validation Checkpoint: TLC should show complete disappearance of the yellow dinitro spot. Filter through Celite to remove Pd/C and concentrate to yield the diamine.

-

Phase 2: Pinner Reaction for Ethyl Benzimidate Hydrochloride

-

Imidate Formation: Dissolve benzonitrile (1 eq) in absolute ethanol (1.2 eq). Cool to 0°C in an ice bath.

-

Acidification: Bubble rigorously dried HCl gas through the solution until saturation.

-

Causality: Strict anhydrous conditions are mandatory. The presence of trace water will irreversibly hydrolyze the highly reactive imidate ester intermediate into ethyl benzoate, terminating the synthesis.

-

-

Crystallization: Seal the flask and store at 4°C for 24 hours. Add cold anhydrous diethyl ether to precipitate ethyl benzimidate hydrochloride. Filter quickly under a nitrogen blanket.

Phase 3: Amidine Coupling and Salt Formation

-

Coupling: Suspend ethyl benzimidate hydrochloride (2.2 eq) and 1,5-bis(4-aminophenoxy)pentane (1 eq) in anhydrous ethanol. Reflux for 24 hours.

-

Causality: The nucleophilic amine attacks the electrophilic carbon of the imidate, expelling ethanol to form the N-phenylcarboximidamide (PA-6 free base).

-

-

Neutralization: Cool the mixture, evaporate the solvent, and neutralize with 1M NaOH. Extract the PA-6 free base into dichloromethane (DCM) and dry over MgSO₄.

-

Salt Formation: Dissolve the free base in minimal ethanol. Dropwise, add a 2M solution of HCl in diethyl ether until precipitation is complete.

-

Validation Checkpoint: Collect the white to beige powder. The dihydrochloride salt ensures optimal aqueous/DMSO solubility for biological assays.

-

Caption: Step-by-step chemical synthesis workflow for PA-6 dihydrochloride via the Pinner reaction.

Physicochemical Characterization

To validate the structural integrity of the synthesized PA-6 dihydrochloride, the following analytical profile must be confirmed against the metrics below[7]:

Table 1: Physicochemical Properties of PA-6 Dihydrochloride

| Property | Specification |

| IUPAC Name | 1,5-Bis[4-[[imino(phenyl)methyl]amino]phenoxy]pentane dihydrochloride |

| Molecular Formula | C₃₁H₃₂N₄O₂ · 2HCl |

| Molecular Weight | 565.53 g/mol |

| CAS Number | 1199627-07-0 (Dihydrochloride) |

| Appearance | White to beige crystalline powder |

| Solubility | DMSO (~20 mg/mL), Poorly soluble in water |

Electrophysiological Characterization (In Vitro)

The validation of PA-6 as an IK1 inhibitor requires precise electrophysiological techniques. The choice of the inside-out patch-clamp configuration over the whole-cell configuration is a mechanistic necessity. Because PA-6 targets the cytoplasmic pore region of the KIR2.1 channel[2][3], whole-cell configurations introduce a confounding variable—the drug's membrane permeability. Excising the patch eliminates the plasma membrane barrier, allowing the quantification of the true binding affinity.

Step-by-Step Patch-Clamp Protocol

-

Cell Preparation: Culture HEK293T cells and transiently transfect them with human KCNJ2 (KIR2.1) plasmids. Use a GFP reporter to identify successfully transfected cells after 48 hours[2].

-

Solution Preparation: Use symmetrical high-potassium solutions to isolate the IK1 current.

-

Bath (Cytoplasmic) Solution: 125 mM K-gluconate, 10 mM KCl, 5 mM HEPES, 5 mM EGTA, 2 mM MgCl₂, pH 7.2 (KOH).

-

Pipette (Extracellular) Solution: 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 15 mM HEPES, pH 7.4 (NaOH)[2].

-

-

Patch Configuration: Form a giga-ohm seal (>1 GΩ) on a GFP-positive cell. Rapidly withdraw the pipette to excise the membrane patch into the inside-out configuration.

-

Drug Application: Perfuse PA-6 dihydrochloride directly onto the exposed cytoplasmic face of the patch.

-

Causality: Direct cytoplasmic application prevents the artificial right-shift of the dose-response curve seen in whole-cell assays, revealing the true IC50 of 12-15 nM[1].

-

-

Data Acquisition: Apply a voltage ramp protocol from -100 mV to +100 mV over 5 seconds. Measure the inward current at -80 mV and outward current at +50 mV.

Table 2: Electrophysiological Selectivity Profile As demonstrated in Table 2, PA-6 exhibits exceptional selectivity for KIR2.1, avoiding the off-target proarrhythmic liabilities (such as hERG blockade) common in earlier pentamidine analogues[1][5].

| Ion Channel Target | Current Type | PA-6 IC50 (nM) | Selectivity Implication |

| KIR2.1 (KCNJ2) | IK1 (Inward Rectifier) | 12 – 15 nM | Primary Target (Potent Blockade) |

| hERG (KCNH2) | IKr (Delayed Rectifier) | > 10,000 nM | No QT prolongation risk at therapeutic doses |

| Nav1.5 (SCN5A) | INa (Fast Sodium) | > 10,000 nM | Preserved depolarization velocity |

| Cav1.2 (CACNA1C) | ICa-L (L-type Calcium) | > 10,000 nM | Preserved calcium handling |

| Kv4.3 (KCND3) | Ito (Transient Outward) | > 10,000 nM | Preserved early repolarization phase |

Formulation and Storage Guidelines

To maintain the integrity of PA-6 dihydrochloride for in vitro and ex vivo applications:

-

Reconstitution: PA-6 dihydrochloride is highly soluble in DMSO. Prepare a stock solution at 10-20 mM. Sonication may be used to ensure complete dissolution[8].

-

Storage: Store the lyophilized powder at -20°C for up to 1 year, or -80°C for up to 2 years. Protect from light and moisture[9]. Aliquot reconstituted DMSO stocks to avoid repeated freeze-thaw cycles.

References

-

Takanari, H., et al. (2013). "Efficient and specific cardiac IK1 inhibition by a new pentamidine analogue." Cardiovascular Research, 99(1), 203–214. URL:[Link]

-

Ji, Y., et al. (2017). "The inward rectifier current inhibitor PA-6 terminates atrial fibrillation and does not cause ventricular arrhythmias in goat and dog models." British Journal of Pharmacology, 174(15), 2577-2590. URL:[Link]

-

Ji, Y., et al. (2017). "PA-6 inhibits inward rectifier currents carried by V93I and D172N gain-of-function KIR2.1 channels, but increases channel protein expression." Pflügers Archiv - European Journal of Physiology, 469, 1461–1471. URL:[Link]

-

Bakunova, S. M., et al. (2009). "Synthesis and antiprotozoal activity of pyridyl analogues of pentamidine." Journal of Medicinal Chemistry, 52(15), 4657–4667. URL:[Link]

Sources

- 1. scispace.com [scispace.com]

- 2. PA-6 inhibits inward rectifier currents carried by V93I and D172N gain-of-function KIR2.1 channels, but increases channel protein expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Structure-activity relationships of pentamidine-affected ion channel trafficking and dofetilide mediated rescue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neglected Disease – African Sleeping Sickness: Recent Synthetic and Modeling Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PA-6 = 98 HPLC 500715-03-7 [sigmaaldrich.com]

- 8. IK1 inhibitor PA-6 | Potassium Channel | TargetMol [targetmol.com]

- 9. medchemexpress.com [medchemexpress.com]

Comprehensive Technical Guide on PA-6 Dihydrochloride: Physicochemical Properties, Mechanism of Action, and Electrophysiological Applications

Executive Summary

In the landscape of cardiac electrophysiology and antiarrhythmic drug development, the precise modulation of inward rectifier potassium currents (

Physicochemical Profiling and Molecular Identity

PA-6 is a synthetic diamidine derivative structurally optimized from the antiprotozoal drug pentamidine. For electrophysiological and in vivo applications, PA-6 is synthesized and utilized as a dihydrochloride salt.

Causality of Salt Selection: The free base of PA-6 exhibits limited aqueous solubility, which can cause precipitation in physiological buffers and lead to inaccurate concentration-response curves. The addition of two hydrochloride molecules protonates the basic amidine-like groups, drastically enhancing its solubility in standard extracellular patch-clamp solutions and ensuring stable perfusion concentrations.

Table 1: Physicochemical Properties of PA-6

| Property | Value |

| Compound Name | PA-6 Dihydrochloride |

| CAS Registry Number | 1199627-07-0 |

| Molecular Weight (Salt) | 565.53 g/mol |

| Molecular Weight (Free Base) | 492.61 g/mol |

| Chemical Formula | C |

| Primary Target | |

| Solubility | DMSO ( |

Data supported by compound library characterizations [1] and[2].

Mechanism of Action: Target Specificity and Structural Dynamics

In excitable cells, the

PA-6 selectively inhibits

Diagram 1: Mechanistic pathway of IK1 inhibition by PA-6.

Table 2: Quantitative Pharmacodynamics (IC Profiling)

Remarkably, PA-6 retains its efficacy against gain-of-function

| Target / Channel Variant | Assay Configuration | IC |

| Human | Inside-out patch-clamp | 12 – 15 nM |

| Mouse | Inside-out patch-clamp | 12 – 15 nM |

| Inside-out patch-clamp | 35.5 nM | |

| Inside-out patch-clamp | 43.6 nM | |

| Inside-out patch-clamp | 128.9 nM |

Self-Validating Experimental Methodologies

To ensure high-fidelity data when evaluating PA-6, researchers must employ rigorous, self-validating electrophysiological workflows.

Protocol 1: Inside-Out Patch-Clamp Validation of Blockade

Causality of Design: Standard whole-cell patch-clamp configurations introduce significant temporal lag due to the slow intracellular diffusion of compounds from the patch pipette. Because PA-6 targets the cytoplasmic pore of the

Step-by-Step Methodology:

-

Cell Preparation: Transiently transfect HEK293T cells with human KCNJ2 expression constructs (WT or mutant variants) [3].

-

Buffer Formulation:

-

Patch Configuration: Form a giga-ohm seal and excise the membrane patch to achieve the inside-out configuration.

-

Voltage Protocol & Self-Validation: Apply a step-ramp protocol every 30 seconds. Step the membrane from a holding potential of −20 mV down to −120 mV for 500 ms, then ramp to 0 mV (or +100 mV) over 1 second[5].

-

Internal Control: Continuously monitor the zero-current reversal potential during the ramp phase. A stable reversal potential validates seal integrity and ensures that current reductions are strictly due to PA-6 blockade, not patch degradation.

-

-

Perfusion: Perfuse PA-6 dihydrochloride at escalating concentrations (10 nM to 200 nM) directly onto the cytoplasmic face and record steady-state current inhibition[4].

Diagram 2: Self-validating inside-out patch-clamp workflow for PA-6.

Protocol 2: Chronic Treatment for Protein Expression Modulation

Beyond acute channel blockade, PA-6 exhibits secondary long-term effects on channel trafficking.

Methodology: Plate HEK293T cells expressing

References

-

Takanari, H., et al. (2013). "Efficient and specific cardiac IK1 inhibition by a new pentamidine analogue." Cardiovascular Research, 99(1), 203-214. URL:[Link]

-

Ji, Y., et al. (2017). "PA-6 inhibits inward rectifier currents carried by V93I and D172N gain-of-function KIR2.1 channels, but increases channel protein expression." Journal of Biomedical Science, 24(1), 44. URL:[Link]

-

Fermini, B., et al. (2019). "Electrophysiological and Pharmacological Characterization of Human Inwardly Rectifying Kir2.1 Channels on an Automated Patch-Clamp Platform." Assay and Drug Development Technologies, 17(3), 116-128. URL:[Link]

Sources

- 1. endotherm-lsm.com [endotherm-lsm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. PA-6 inhibits inward rectifier currents carried by V93I and D172N gain-of-function KIR2.1 channels, but increases channel protein expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Electrophysiological and Pharmacological Characterization of Human Inwardly Rectifying Kir2.1 Channels on an Automated Patch-Clamp Platform - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity and Therapeutic Potential of Novel Polyamine Analogues: A Technical Guide on PA-6 and Emerging Modulators

Executive Summary

Polyamines (putrescine, spermidine, and spermine) are ubiquitous aliphatic polycations essential for cellular proliferation, chromatin stabilization, and ion channel regulation. The development of polyamine analogues —synthetic molecules designed to mimic natural polyamines structurally while failing to fulfill their physiological functions—has emerged as a powerful pharmacological strategy. This technical guide explores the mechanistic foundations and biological activities of novel polyamine analogues, with a primary focus on Pentamidine-Analogue 6 (PA-6) in cardiac electrophysiology[1], alongside antineoplastic analogues like SL11144 [2] and antiviral hybrids like Emodin-PA-6 [3].

By displacing natural polyamines from their binding sites and triggering metabolic feedback loops, these compounds offer highly targeted interventions for congenital arrhythmias, advanced carcinomas, and infectious diseases.

Mechanistic Foundations: The Polyamine Paradox

The therapeutic efficacy of polyamine analogues relies on a "Trojan Horse" mechanism. Cancer cells and specific ion channels heavily depend on high intracellular polyamine concentrations. Synthetic analogues enter the cell via the highly active Polyamine Transport System (PTS)[4]. Once inside, they induce a paradoxical state:

-

Metabolic Feedback: They downregulate biosynthetic enzymes like ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMet-DC)[5].

-

Catabolic Upregulation: They hyperactivate spermidine/spermine

-acetyltransferase (SSAT) and spermine oxidase (SMO), rapidly depleting natural polyamine pools[5]. -

Functional Failure: Because the analogues lack the precise carbon-chain spacing required for DNA stabilization or proper ion channel plugging, the cell undergoes apoptosis, or the target protein's function is fundamentally altered[2].

Cardiac Electrophysiology: PA-6 and KIR2.1 Modulation

The Role of IK1 and the PA-6 Mechanism

The inward rectifier potassium current (

Pentamidine-Analogue 6 (PA-6) was developed as a highly efficient and specific

Mechanism of Action: PA-6 is highly lipophilic, allowing it to cross the plasma membrane. It accesses the KIR2.1 channel from the cytoplasmic side , binding via hydrogen bonds and lipophilic interactions to three critical residues in the cytoplasmic pore region: E224, D259, and E299 [1]. This effectively plugs the pore, inhibiting both inward and outward potassium currents[6].

Caption: Mechanism of KIR2.1 channel inhibition by PA-6 leading to anti-arrhythmic effects.

The Chaperone Effect

Paradoxically, while acute application of PA-6 inhibits the channel, chronic exposure at higher concentrations (e.g., 5–10 µM for 24 hours) acts as a pharmacological chaperone. It significantly increases the protein expression levels of both wild-type and mutant (V93I, D172N) KIR2.1 channels, causing intracellular accumulation[1].

Oncology & Virology: Expanding the Analogue Repertoire

Antineoplastic Analogues (SL11144 & DENSpm)

In oncology, polyamine analogues like SL11144 and DENSpm are utilized to selectively induce apoptosis in rapidly dividing cells, such as human breast cancer lines (MDA-MB-231 and MDA-MB-435)[2]. Treatment with SL11144 leads to the profound inhibition of ODC activity, subsequent depletion of natural polyamine pools, and the release of cytochrome c from the mitochondria into the cytosol. This triggers the activation of caspase-3 and poly(ADP-ribose) polymerase (PARP) cleavage, culminating in programmed cell death[2].

Caption: Apoptotic signaling pathway induced by antineoplastic polyamine analogues like SL11144.

Antiviral Hybrids (Emodin-PA-6)

Recent innovations have fused polyamine analogues with other pharmacophores. Emodin-PA-6 covalently links an emodin skeleton to an alkyl polyamine (N,N-dimethyldipropylenetriamine)[3]. This hybrid exploits the regulatory roles of polyamines in immune cell function while utilizing emodin to block viral entry, demonstrating potent inhibitory activity against SARS-CoV-2 replication and Plasmodium falciparum[3].

Quantitative Analysis of Polyamine Analogues

The following table summarizes the comparative biological activities, primary targets, and therapeutic potencies of the novel polyamine analogues discussed.

| Compound | Primary Target / Mechanism | Potency ( | Primary Biological Activity | Disease Model Application |

| PA-6 | KIR2.1 Channel (Cytoplasmic pore) | ~14 nM (Inside-out patch) | Inhibits | SQT3, Atrial Fibrillation[1] |

| SL11144 | ODC / Polyamine Biosynthesis | Dose-dependent (in vitro) | Induces cytochrome c release, Caspase-3 activation | Human Breast Cancer[2] |

| DENSpm | SSAT / SMO Induction | < 5 µM | Depletes natural polyamines, disrupts chromatin | Advanced Solid Tumors[7] |

| Emodin-PA-6 | Viral replication machinery | ~1 µM | Inhibits viral entry and cytokine production | SARS-CoV-2, Malaria[3] |

Validated Experimental Protocols

To ensure rigorous scientific integrity, the following protocols detail the self-validating methodologies required to assess the biological activity of these analogues. Causality is embedded into the experimental design to explain why specific techniques are mandated.

Protocol A: Inside-Out Patch Clamp Electrophysiology for PA-6 Validation

Causality Rationale: Because PA-6 binds to the cytoplasmic residues (E224, D259, E299) of KIR2.1[1], standard whole-cell wash-in introduces variable delays due to the time required for the lipophilic drug to cross the plasma membrane. The inside-out patch configuration directly exposes the cytoplasmic face of the channel to the perfusate, allowing for precise, real-time kinetic measurement of

-

Cell Preparation: Culture HEK293T cells and transiently transfect with wild-type or mutant (V93I/D172N) KCNJ2 plasmids. Wait 24–48 hours for optimal membrane expression.

-

Solution Setup:

-

Pipette Solution (Extracellular mimic): High

concentration to isolate -

Bath Solution (Intracellular mimic): Must be free of endogenous polyamines and

initially to establish a baseline, as natural intracellular polyamines cause the inward rectification of KIR2.1.

-

-

Patch Excision: Form a gigaseal (>1 GΩ) using a borosilicate glass pipette. Swiftly withdraw the pipette to excise the membrane patch, exposing the intracellular face to the bath solution.

-

Baseline Recording: Apply a voltage ramp protocol (e.g., -100 mV to +100 mV). Ensure current rectification disappears, confirming the washout of endogenous polyamines/Mg2+[8].

-

PA-6 Application: Perfuse PA-6 at ascending concentrations (1 nM to 1 µM).

-

Validation Checkpoint: Fractional block must be calculated at both -80 mV and +50 mV. A successful block will show a dose-dependent reduction in both inward and outward currents, confirming PA-6's pore-plugging mechanism.

Protocol B: Polyamine Pool Depletion & Apoptosis Assay for SL11144

Causality Rationale: Antineoplastic analogues do not kill cells by direct cytotoxicity; they kill by tricking the cell into halting its own polyamine production. Therefore, simply measuring cell death is insufficient. One must validate that natural polyamine pools (putrescine, spermidine) are depleted prior to the onset of apoptosis to prove the mechanism of action.

-

Cell Culture & Treatment: Seed MDA-MB-231 cells in 6-well plates. Treat with SL11144 (0.1 µM to 10 µM) for 24, 48, and 72 hours.

-

Polyamine Extraction: Lyse cells in 0.2 N perchloric acid to precipitate proteins while keeping polyamines in the supernatant.

-

HPLC Quantification: Dansylate the supernatant (to render polyamines fluorescent) and run through High-Performance Liquid Chromatography (HPLC).

-

Validation Checkpoint: The chromatogram must show a near-total collapse of the putrescine and spermidine peaks compared to the vehicle control, confirming target engagement.

-

Apoptosis Readout: Run the protein pellet on an SDS-PAGE gel. Immunoblot for Caspase-3 and PARP. The appearance of cleaved Caspase-3 (17 kDa) and cleaved PARP (89 kDa) confirms the execution of apoptosis secondary to polyamine depletion[2].

References

-

Ji, Y., Veldhuis, M. G., Zandvoort, J., Romunde, F. L., Houtman, M. J. C., Duran, K., van Haaften, G., Zangerl-Plessl, E.-M., Takanari, H., Stary-Weinzinger, A., & van der Heyden, M. A. G. (2017). PA-6 inhibits inward rectifier currents carried by V93I and D172N gain-of-function KIR2.1 channels, but increases channel protein expression. PubMed Central (PMC).[Link]

-

Takanari, H., Nalos, L., Stary-Weinzinger, A., de Git, K. C. G., Varkevisser, R., Linder, T., Houtman, M. J. C., Peschar, M., de Boer, T. P., Tidwell, R. R., Rook, M. B., & Vos, M. A. (2013). Efficient and specific cardiac I-K1 inhibition by a new pentamidine analogue. ResearchGate.[Link]

-

Huang, Y., Hager, E., Phillips, D. L., Dunn, V. R., Hacker, A., Frydman, B., Kink, J. A., Valasinas, A. L., Reddy, V. K., Marton, L. J., Casero, R. A. Jr., & Davidson, N. E. (2003). A novel polyamine analog inhibits growth and induces apoptosis in human breast cancer cells. PubMed.[Link]

-

Casero, R. A. Jr., & Marton, L. J. (2007). Recent Advances in the Development of Polyamine Analogues as Antitumor Agents. PubMed Central (PMC).[Link]

-

Royal Society of Chemistry. (2023). Organic & Biomolecular Chemistry: Synthesis and biological activities of hybrid molecules. RSC Publishing.[Link]

-

Davidson, N. E. (2003). Therapeutic and Chemopreventive Actions of a Novel Polyamine Analog Against Breast Cancer. Defense Technical Information Center (DTIC).[Link]

-

MDPI. (2024). Polyamine Derived Photosensitizer: A Novel Approach for Photodynamic Therapy of Cancer.[Link]

Sources

- 1. PA-6 inhibits inward rectifier currents carried by V93I and D172N gain-of-function KIR2.1 channels, but increases channel protein expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel polyamine analog inhibits growth and induces apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Recent Advances in the Development of Polyamine Analogues as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. PA-6 inhibits inward rectifier currents carried by V93I and D172N gain-of-function KIR2.1 channels, but increases channel protein expression - PMC [pmc.ncbi.nlm.nih.gov]

PA-6 Dihydrochloride: Mechanistic Insights into Kir2.x Inhibition, Cell Cycle Arrest, and Apoptotic Induction

Executive Summary

The regulation of the resting membrane potential (

This technical whitepaper synthesizes the biophysical mechanisms by which PA-6 dihydrochloride-mediated Kir2.x blockade induces membrane depolarization, subsequently halting cell cycle progression at the G1/S phase and triggering mitochondria-dependent apoptosis. It provides drug development professionals and application scientists with the theoretical causality and self-validating experimental frameworks necessary to utilize PA-6 in oncology, immunology, and cardiovascular research.

The Biophysics of PA-6 Target Engagement

PA-6 dihydrochloride is structurally optimized from its parent compound, pentamidine, to possess lower electrostatic but significantly higher lipophilic interactions with the cytoplasmic pore of Kir2.x channels[1].

By interacting directly with the acidic amino acid residues E224 and E299 within the channel pore, PA-6 achieves an exceptionally high affinity (

Causality of Cell Fate Alteration

In non-excitable cells (e.g., cancer cells, macrophages, and smooth muscle cells), Kir2.x channels maintain a hyperpolarized

-

Proliferation Arrest: When PA-6 plugs the Kir2.x pore,

efflux is blocked, leading to sustained membrane depolarization. This prevents the activation of Cyclin D and E complexes, arresting the cell in the G0/G1 phase. Furthermore, depolarized -

Apoptotic Execution: Prolonged depolarization alters intracellular ion homeostasis, inducing Endoplasmic Reticulum (ER) stress and collapsing the mitochondrial membrane potential (

). This triggers the release of cytochrome c and the subsequent activation of the Caspase-9/3 apoptotic cascade.

Fig 1: PA-6 dihydrochloride mechanism: Kir2.x inhibition drives cell cycle arrest and apoptosis.

Quantitative Data Synthesis

To facilitate experimental design, the pharmacological and phenotypic parameters of PA-6 dihydrochloride are summarized below.

Table 1: Pharmacological Profile of PA-6 Dihydrochloride

| Property | Value | Causality / Significance |

| Chemical Name | Pentamidine Analogue 6 Dihydrochloride | Optimized for higher lipophilicity than pentamidine. |

| CAS Number | 1199627-07-0 | Unique identifier for the specific dihydrochloride salt[4]. |